Ethyl 5-(benzyloxy)-3-oxopentanoate
Overview
Description
Ethyl 5-(benzyloxy)-3-oxopentanoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often responsible for the aromas and flavors of fruits and flowers. This particular compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and a ketone functional group within its molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(benzyloxy)-3-oxopentanoate can be synthesized through various methods. One common approach involves the esterification of 5-(benzyloxy)-3-oxopentanoic acid with ethanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants in a suitable solvent such as toluene or dichloromethane .
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic ester intermediate is formed and subsequently reacted with an appropriate halide to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzyloxy)-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl 5-(benzyloxy)-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(benzyloxy)-3-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the benzyloxy group is susceptible to attack by oxidizing agents, leading to the formation of benzoic acid derivatives . In reduction reactions, the ketone group is reduced to a secondary alcohol through the transfer of hydride ions from reducing agents .
Comparison with Similar Compounds
Ethyl 5-(benzyloxy)-3-oxopentanoate can be compared with other similar compounds such as:
Ethyl 3-oxopentanoate: Lacks the benzyloxy group, making it less reactive in certain oxidation reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl 5-(methoxy)-3-oxopentanoate: Contains a methoxy group instead of a benzyloxy group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 3-oxo-5-phenylmethoxypentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-18-14(16)10-13(15)8-9-17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYYVXDQSFMEPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442161 | |
Record name | Ethyl 5-(benzyloxy)-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64714-79-0 | |
Record name | Ethyl 5-(benzyloxy)-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.